5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile
Overview
Description
5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile: is a heterocyclic organic compound that features a benzimidazole core with amino, methyl, and nitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-methyl-1H-benzo[d]imidazole and appropriate nitrile sources.
Reaction Conditions: A common synthetic route involves the nitration of 4-methyl-1H-benzo[d]imidazole followed by reduction to introduce the amino group. The nitrile group can be introduced via a Sandmeyer reaction or other cyanation methods.
Industrial Production Methods: Industrial synthesis may involve optimized catalytic processes to ensure high yield and purity. Conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles such as amines and thiols.
Major Products
Oxidation Products: Nitro- and nitroso-derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted benzimidazoles depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in coordination chemistry for catalysis.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Potential inhibitor of certain enzymes due to its structural similarity to biological substrates.
Biological Probes: Used in the study of biological pathways and mechanisms.
Medicine
Pharmaceuticals: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Industry
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Agriculture: Potential use in the synthesis of agrochemicals.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The amino and nitrile groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The benzimidazole core can intercalate with DNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-benzo[d]imidazole-7-carbonitrile: Lacks the amino group, which may reduce its biological activity.
5-Amino-1H-benzo[d]imidazole-7-carbonitrile: Lacks the methyl group, potentially altering its chemical reactivity and biological interactions.
Uniqueness
Functional Group Diversity: The presence of amino, methyl, and nitrile groups provides a unique combination of reactivity and interaction potential.
Biological Activity: The specific arrangement of functional groups enhances its potential as a bioactive molecule.
This detailed overview of 5-Amino-4-methyl-1H-benzo[d]imidazole-7-carbonitrile highlights its significance in various scientific and industrial fields, emphasizing its unique properties and potential applications
Properties
IUPAC Name |
6-amino-7-methyl-3H-benzimidazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-5-7(11)2-6(3-10)9-8(5)12-4-13-9/h2,4H,11H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGCAAJMOLVVNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=C1N=CN2)C#N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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